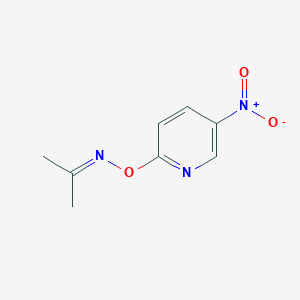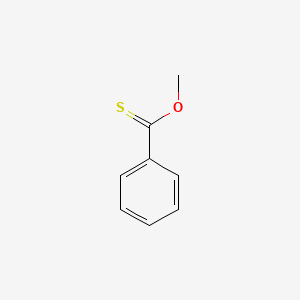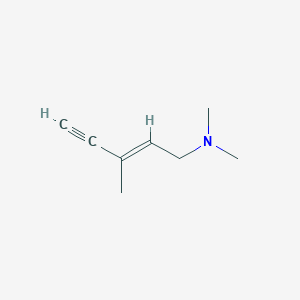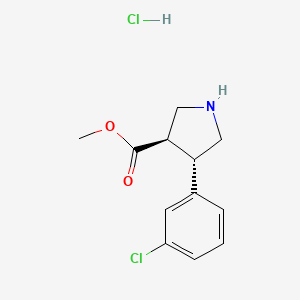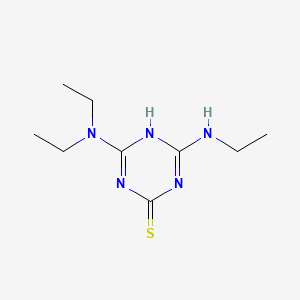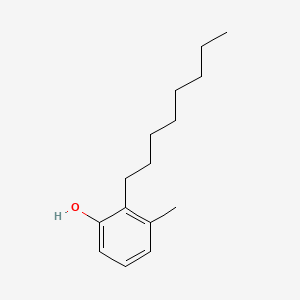![molecular formula C13H8N2S B13821350 4H-Benzo[G]thiazolo[5,4-E]indole CAS No. 39999-65-0](/img/structure/B13821350.png)
4H-Benzo[G]thiazolo[5,4-E]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Benzo[G]thiazolo[5,4-E]indole: is a heterocyclic compound that combines the structural features of both indole and thiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic electronics, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo[G]thiazolo[5,4-E]indole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a key step in the synthesis involves Cu-catalyzed C–N coupling reactions . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Benzo[G]thiazolo[5,4-E]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the indole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole or thiazole rings.
Applications De Recherche Scientifique
4H-Benzo[G]thiazolo[5,4-E]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.
Mécanisme D'action
The mechanism of action of 4H-Benzo[G]thiazolo[5,4-E]indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors or enzymes, leading to modulation of biological processes. For instance, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[5,4-b]indole: Shares structural similarities but differs in the position of the thiazole ring.
Indole derivatives: Compounds like indole-3-acetic acid and tryptophan have similar indole structures but lack the thiazole ring.
Thiazole derivatives: Compounds such as thiazole and thiazolothiazole have the thiazole ring but differ in the additional fused rings.
Uniqueness
4H-Benzo[G]thiazolo[5,4-E]indole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing new compounds with specific biological activities and industrial applications.
Propriétés
Numéro CAS |
39999-65-0 |
|---|---|
Formule moléculaire |
C13H8N2S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
5-thia-3,10-diazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene |
InChI |
InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)11-10(5-6-14-11)13-12(9)15-7-16-13/h1-4,6-7H,5H2 |
Clé InChI |
XIUYRMMTSHJJFD-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC2=C1C3=C(C4=CC=CC=C42)N=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glutamic acid,l-,[3h(g)]](/img/structure/B13821269.png)
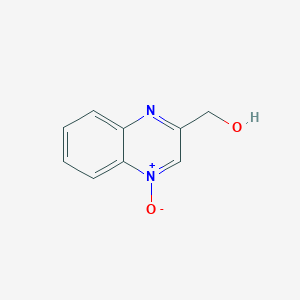
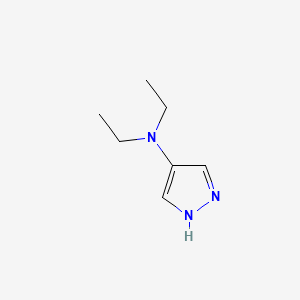
![1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]cyclopentane-1-carbonitrile](/img/structure/B13821292.png)
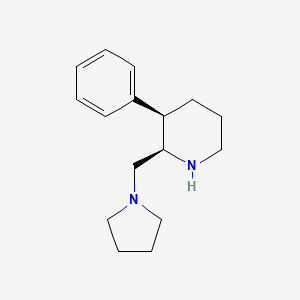
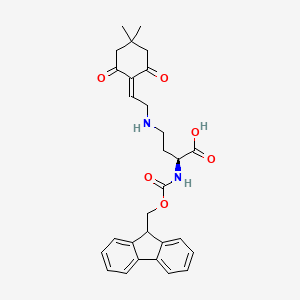
![5-Methyl-1-(4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-1H-tetrazole](/img/structure/B13821319.png)
